4-Fluoro-2-(propan-2-yloxy)phenol
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Overview
Description
Scientific Research Applications
Biodegradable Polyurethanes
A study used a fluoro chain extender to synthesize novel biodegradable F-containing polyurethanes. These materials demonstrated increased decomposition temperature, tensile strength, Young's modulus, and chemical resistance with the content of the fluoro unit. The incorporation of fluorine, which has low surface free energy, makes these materials suitable for biomedical applications due to their improved interaction between CF3 and -NH groups and reduced erythrocyte adhesion on their surface (Su et al., 2018).
Anaerobic Transformation of Phenol
Research on the transformation of phenol to benzoate by an anaerobic consortium showed that isomeric fluorophenols lead to the accumulation of fluorobenzoic acids. This study provides insight into the biochemical pathways involved and the role of fluorinated analogues in elucidating the mechanism of phenol transformation (Genthner et al., 1989).
Photoalignment of Nematic Liquid Crystals
A study demonstrated the ability of fluorinated and non-fluorinated phenols to promote excellent photoalignment of commercial nematic liquid crystals. The research highlighted how the photoalignment is influenced by the number and disposition of fluoro-substituents, showing the potential of these materials in liquid crystal displays (LCDs) (Hegde et al., 2013).
Living Polymerization Catalysts
The study on titanium complexes bearing fluoroaryl substituents revealed their ability to conduct living polymerization of ethylene and propylene. This research provides insights into the mechanisms behind the living behavior of such catalysts, which is crucial for the development of polymers with precise structures (Talsi & Bryliakov, 2013).
Synthesis of Fluoro-Containing Polymers
Another study focused on the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, predicting its application in fluoro-containing materials. This compound's ability to form strong intermolecular hydrogen bonds suggests its utility in creating various organic fluoro-containing polymers (Li et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 2-Fluoro-4-(propan-2-yloxy)phenol, suggests that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
properties
IUPAC Name |
4-fluoro-2-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILPVQEUNQJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1243454-07-0 |
Source
|
Record name | 4-fluoro-2-(propan-2-yloxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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